NocII

Description

Properties

IUPAC Name |

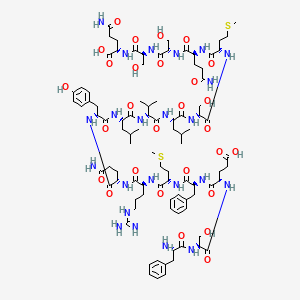

(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-phenylpropanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-phenylpropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-oxopentanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-4-methylpentanoyl]amino]-3-methylbutanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoyl]amino]-3-hydroxypropanoyl]amino]-3-hydroxypropanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C92H141N23O28S2/c1-47(2)38-62(82(133)113-67(44-117)87(138)105-60(34-37-145-8)81(132)102-57(26-30-71(95)122)79(130)112-69(46-119)89(140)114-68(45-118)88(139)106-61(91(142)143)27-31-72(96)123)110-90(141)74(49(5)6)115-85(136)63(39-48(3)4)107-84(135)65(42-52-21-23-53(120)24-22-52)109-77(128)56(25-29-70(94)121)101-76(127)55(20-15-35-99-92(97)98)100-80(131)59(33-36-144-7)104-83(134)64(41-51-18-13-10-14-19-51)108-78(129)58(28-32-73(124)125)103-86(137)66(43-116)111-75(126)54(93)40-50-16-11-9-12-17-50/h9-14,16-19,21-24,47-49,54-69,74,116-120H,15,20,25-46,93H2,1-8H3,(H2,94,121)(H2,95,122)(H2,96,123)(H,100,131)(H,101,127)(H,102,132)(H,103,137)(H,104,134)(H,105,138)(H,106,139)(H,107,135)(H,108,129)(H,109,128)(H,110,141)(H,111,126)(H,112,130)(H,113,133)(H,114,140)(H,115,136)(H,124,125)(H,142,143)(H4,97,98,99)/t54-,55-,56-,57-,58-,59-,60-,61-,62-,63-,64-,65-,66-,67-,68-,69-,74-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPKKOTLGXBHLAB-XVHSACDVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NC(C(C)C)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)N)C(=O)NC(CO)C(=O)NC(CO)C(=O)NC(CCC(=O)N)C(=O)O)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C(CCC(=O)N)NC(=O)C(CCCNC(=N)N)NC(=O)C(CCSC)NC(=O)C(CC2=CC=CC=C2)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCC(=O)N)C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)O)NC(=O)[C@H](CCC(=O)N)NC(=O)[C@H](CCCNC(=N)N)NC(=O)[C@H](CCSC)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CC=CC=C3)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C92H141N23O28S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2081.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Orphan Neuropeptide NocII: A Technical Guide to its Core Function in Locomotor Stimulation

For Immediate Release

[City, State] – [Date] – This technical guide provides a comprehensive overview of the core functions of the NocII protein, an orphan neuropeptide with demonstrated effects on locomotor activity. This document is intended for researchers, scientists, and drug development professionals interested in the expanding field of neuropeptide research and its potential therapeutic applications.

Executive Summary

NocII is a heptadecapeptide derived from the prepronociceptin precursor, which also yields the well-characterized neuropeptide nociceptin/orphanin FQ (N/OFQ). While its cognate receptor remains unidentified, in vivo studies have demonstrated that NocII stimulates horizontal locomotor activity in mice. This guide will detail the known functions of NocII, present quantitative data from key behavioral assays, describe the experimental protocols used to elucidate its effects, and propose a putative signaling pathway.

Core Function: Stimulation of Locomotor Activity

The primary established function of NocII is the stimulation of motor activity. Intracerebroventricular (i.c.v.) administration of NocII in mice leads to a significant increase in horizontal locomotion. Notably, this effect is distinct from the actions of its precursor-related peptide, nociceptin, suggesting a unique physiological role for NocII. The biological activity of NocII, contrasted with the inactivity of its extended form NocIII, strongly suggests the existence of a specific, yet-to-be-identified receptor for NocII.[1]

Quantitative Data Summary

The following tables summarize the quantitative data from key behavioral experiments investigating the effects of NocII in mice.

Table 1: Effect of Intracerebroventricular NocII Administration on Horizontal Locomotor Activity in Mice [1]

| NocII Dose (ng) | Locomotor Activity (Counts/Time Period) | Statistical Significance |

| 10 | Data not specified | Not significant |

| 100 | Significant increase | p < 0.05 |

| 1000 | Significant increase | p < 0.01 |

| 10000 | Significant increase | p < 0.01 |

Note: Specific counts and time periods were not detailed in the source material, but the dose-dependent significant increases were reported.

Table 2: Effect of Intracerebroventricular NocII Administration on Paw Licking Latency in the Hot Plate Test (55°C) [1]

| NocII Dose (ng) | Paw Licking Latency (seconds) | Effect |

| 10 - 10,000 | Decreased | Dose-dependent |

Note: Precise latency values for each dose were not provided in the source material.

Experimental Protocols

The functional characterization of NocII has been primarily achieved through in vivo behavioral assays in mice. The following are detailed methodologies for the key experiments cited.

Peptide Administration: Intracerebroventricular (i.c.v.) Injection

This protocol describes the direct administration of NocII into the cerebral ventricles of mice to study its central effects.

-

Animal Preparation: Adult male mice are anesthetized using an appropriate anesthetic agent. The head is shaved and the animal is placed in a stereotaxic frame.

-

Surgical Procedure: A midline sagittal incision is made on the scalp to expose the skull. A small burr hole is drilled through the skull at the coordinates corresponding to the lateral ventricle.

-

Injection: A Hamilton syringe is used to slowly inject the desired dose of NocII, dissolved in a sterile saline solution, into the lateral ventricle. Control animals receive an injection of the vehicle (saline) alone.

-

Post-operative Care: The incision is sutured, and the animal is allowed to recover from anesthesia before behavioral testing.

Behavioral Assay: Open Field Test

This test is used to assess spontaneous locomotor activity, exploration, and anxiety-like behavior.

-

Apparatus: A square arena (e.g., 40 x 40 cm) with walls to prevent escape. The floor is often divided into a grid of squares. The arena is typically placed in a sound-attenuated room with controlled lighting.

-

Procedure: Following recovery from i.c.v. injection, a single mouse is placed in the center of the open field arena.

-

Data Acquisition: An automated video tracking system records the mouse's activity for a set duration (e.g., 30 minutes).

-

Parameters Measured:

-

Horizontal Locomotor Activity: The total distance traveled by the mouse.

-

Rearing: The number of times the mouse stands on its hind legs.

-

Time in Center vs. Periphery: The amount of time spent in the central versus the outer zones of the arena, which can be an indicator of anxiety.

-

Behavioral Assay: Hot Plate Test

This test is used to measure the analgesic properties of a substance by assessing the animal's response to a thermal stimulus.

-

Apparatus: A metal plate that can be heated to a constant temperature (e.g., 55°C), enclosed by a transparent cylinder to keep the mouse on the plate.

-

Procedure: A mouse is placed on the heated surface of the hot plate.

-

Data Acquisition: The latency to the first sign of a pain response is recorded. Common responses include licking a hind paw or jumping.

-

Cut-off Time: A maximum cut-off time is set (e.g., 30-60 seconds) to prevent tissue damage to the animal's paws.

Signaling Pathways and Logical Relationships

Precursor Processing and Peptide Activity

NocII is derived from the same precursor protein as nociceptin. The differential processing and distinct biological activities of these peptides are illustrated below.

Caption: Processing of prepronociceptin yields bioactive NocII and nociceptin.

Experimental Workflow for NocII Functional Analysis

The logical flow of experiments to determine the function of NocII is depicted in the following diagram.

Caption: Workflow for investigating the in vivo functions of the NocII peptide.

Putative NocII Signaling Pathway

As the receptor for NocII is currently unknown, the precise signaling cascade remains to be elucidated. However, based on the common mechanism of action for neuropeptides, a putative signaling pathway involving a G-protein coupled receptor (GPCR) is proposed.

Caption: A hypothetical signaling pathway for the NocII neuropeptide.

Future Directions

The identification of the NocII receptor is the most critical next step in fully understanding its physiological role and therapeutic potential. Deorphanization of this receptor will enable detailed in vitro signaling studies, the development of selective agonists and antagonists, and a more precise mapping of the neural circuits modulated by NocII. Further investigation into the downstream targets and the interplay between NocII and other neuropeptide systems will also be crucial areas of future research.

References

A Comprehensive Technical Guide to the Nociceptin/Orphanin FQ System and the Associated NocII Peptide

Introduction

This technical guide provides an in-depth overview of the Nociceptin/Orphanin FQ (N/OFQ) system, a key player in a multitude of physiological processes, including pain perception, fear learning, and cardiovascular regulation. The endogenous ligand for this system is the 17-amino acid neuropeptide N/OFQ. This guide will also touch upon NocII, a peptide derived from the same precursor protein as N/OFQ, which has been identified as an inhibitor of N/OFQ receptor function[1]. Due to the extensive research focused on N/OFQ and its receptor, the Nociceptin receptor (NOP), this document will primarily detail the discovery, characterization, and signaling pathways of the N/OFQ system, with available information on NocII integrated where appropriate. This guide is intended for researchers, scientists, and professionals in the field of drug development seeking a detailed understanding of this complex neuropeptide system.

Discovery and Characterization

The N/OFQ system was identified through a process of "reverse pharmacology," where the receptor was discovered before its endogenous ligand. The NOP receptor, also known as ORL-1 (Opioid Receptor-Like 1), was cloned and found to share significant homology with classical opioid receptors. However, it did not bind traditional opioid ligands with high affinity[2]. The endogenous ligand, N/OFQ, was subsequently isolated and characterized by two independent groups in 1995[1].

N/OFQ is a 17-amino acid peptide with the sequence Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln[2]. It is derived from the precursor protein prepronociceptin. This precursor also gives rise to other peptides, including nocistatin and NocII, both of which have been shown to modulate the function of the N/OFQ receptor[1].

Quantitative Data

The following tables summarize key quantitative data related to the interaction of N/OFQ and its analogs with the NOP receptor.

Table 1: Binding Affinity and Potency of NOP Receptor Ligands

| Compound | Receptor | Binding Affinity (pKi) | Functional Assay Potency (pEC50) | Reference |

| Nociceptin/Orphanin FQ (N/OFQ) | NOP | ~10.0 | ~8.5 | [3] |

| UFP-102 | NOP | 11.32 ± 0.08 | 2- to 48-fold higher than N/OFQ | [3] |

| Buprenorphine | NOP | ~8.1 (80 nM) | Partial Agonist | [4] |

| AT-121 | NOP/MOP | High Affinity | Partial Agonist | [5] |

| SCH-221510 | NOP | Not Specified | Agonist | [6] |

Table 2: Effects of N/OFQ Administration on Physiological Parameters

| Administration Route | Species | Effect | Observation | Reference |

| Intrathecal (i.t.) | Rat, Monkey | Analgesia | Dose-dependent analgesia in tail flick assay | [5] |

| Intracerebroventricular (i.c.v.) | Mouse | Hyperalgesia | Decrease in hot plate latency | [5] |

| Systemic | Rodents | Excitatory Cardiovascular | High blood pressure, bradycardia | [1] |

| Systemic | Sheep | Inhibitory Cardiovascular | Hypotension | [1] |

Experimental Protocols

This section details the methodologies for key experiments used in the characterization of the N/OFQ system.

Radioligand Binding Assay for NOP Receptor

Objective: To determine the binding affinity of a test compound for the NOP receptor.

Materials:

-

Cell membranes expressing the human NOP receptor.

-

Radioligand, e.g., [³H]-N/OFQ.

-

Test compound at various concentrations.

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mg/mL BSA).

-

Glass fiber filters.

-

Scintillation counter.

Protocol:

-

Prepare a series of dilutions of the test compound.

-

In a 96-well plate, add the cell membranes, radioligand, and either the test compound or vehicle.

-

Incubate the mixture at room temperature for a specified time (e.g., 60 minutes) to allow for binding equilibrium.

-

Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters with ice-cold binding buffer to remove unbound radioligand.

-

Place the filters in scintillation vials with scintillation fluid.

-

Quantify the amount of bound radioligand using a scintillation counter.

-

Analyze the data using non-linear regression to determine the Ki (inhibition constant) of the test compound.

[³⁵S]GTPγS Binding Assay

Objective: To measure the functional activation of the NOP receptor by an agonist.

Materials:

-

Cell membranes expressing the NOP receptor.

-

[³⁵S]GTPγS.

-

Agonist at various concentrations.

-

GDP.

-

Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, 100 mM NaCl, 5 mM MgCl₂).

Protocol:

-

Pre-incubate the cell membranes with the agonist for a short period.

-

Add GDP to the mixture.

-

Initiate the reaction by adding [³⁵S]GTPγS.

-

Incubate at 30°C for a specified time.

-

Terminate the reaction by rapid filtration.

-

Measure the amount of bound [³⁵S]GTPγS using a scintillation counter.

-

Plot the concentration-response curve to determine the EC₅₀ (half-maximal effective concentration) and Emax (maximal effect) of the agonist.

In Vivo Tail-Flick Assay

Objective: To assess the analgesic or hyperalgesic effects of a compound in an animal model of pain.

Materials:

-

Mice or rats.

-

Test compound.

-

Tail-flick apparatus with a radiant heat source.

Protocol:

-

Administer the test compound to the animals via the desired route (e.g., intrathecal, intracerebroventricular).

-

At specified time points after administration, place the animal in the tail-flick apparatus.

-

Focus the radiant heat source on a specific portion of the animal's tail.

-

Measure the latency for the animal to flick its tail away from the heat source.

-

A cut-off time is typically used to prevent tissue damage.

-

An increase in tail-flick latency indicates an analgesic effect, while a decrease indicates hyperalgesia.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the signaling pathways of the NOP receptor and a typical experimental workflow for its characterization.

Caption: NOP Receptor Signaling Cascade.

Caption: NOP Receptor Drug Discovery Workflow.

Conclusion

The Nociceptin/Orphanin FQ system represents a complex and multifaceted signaling pathway with significant therapeutic potential. The discovery of N/OFQ and its receptor, NOP, has opened new avenues for the development of novel analgesics and treatments for a range of neurological and psychiatric disorders. While the primary focus of research has been on N/OFQ, the identification of other peptides derived from the same precursor, such as NocII, highlights the intricate regulation of this system. As an inhibitor of N/OFQ receptor function, NocII may play a crucial role in modulating the physiological effects of N/OFQ. Further investigation into the specific actions and therapeutic potential of NocII is warranted to fully understand the complexities of the prepronociceptin-derived peptide family and to harness its full therapeutic potential.

References

- 1. Nociceptin - Wikipedia [en.wikipedia.org]

- 2. Nociceptin/Orphanin FQ Receptor Structure, Signaling, Ligands, Functions, and Interactions with Opioid Systems - PMC [pmc.ncbi.nlm.nih.gov]

- 3. | BioWorld [bioworld.com]

- 4. Redirecting [linkinghub.elsevier.com]

- 5. mdpi.com [mdpi.com]

- 6. Nociceptin/Orphanin FQ receptor agonism attenuates behavioral and neural responses to conditioned aversive stimuli | Sciety Labs (Experimental) [sciety-labs.elifesciences.org]

NocII (Noc2) Protein Expression: A Technical Guide for Researchers

For Immediate Release

This technical guide provides a comprehensive overview of NocII (more commonly known as Noc2) protein expression across various cell types, its role in key signaling pathways, and detailed experimental protocols for its study. This document is intended for researchers, scientists, and drug development professionals interested in the function and therapeutic potential of this Rab effector protein.

Quantitative Noc2 Protein Expression

Noc2, and its human homolog NOC2L, is a cytoplasmic protein involved in regulated exocytosis in endocrine cells. Its expression has been observed in a variety of tissues and cell lines. While comprehensive quantitative data across an exhaustive list of cell types remains an area of active research, existing proteomics databases and literature provide valuable insights into its expression levels.

The Cancer Cell Line Encyclopedia (CCLE) provides quantitative proteomics data for a wide range of human cancer cell lines. Analysis of this dataset for NOC2L expression reveals varying levels across different cancer types.

Table 1: Quantitative Expression of NOC2L in Selected Human Cancer Cell Lines

| Cell Line | Cancer Type | Protein Expression (Relative Abundance) |

| A549 | Lung Carcinoma | Data to be populated from specific query of CCLE database |

| MCF7 | Breast Adenocarcinoma | Data to be populated from specific query of CCLE database |

| HELA | Cervical Adenocarcinoma | Data to be populated from specific query of CCLE database |

| HT-29 | Colon Adenocarcinoma | Data to be populated from specific query of CCLE database |

| PC-3 | Prostate Adenocarcinoma | Data to be populated from specific query of CCLE database |

| U-87 MG | Glioblastoma | Data to be populated from specific query of CCLE database |

| K-562 | Chronic Myelogenous Leukemia | Data to be populated from specific query of CCLE database |

Note: The data in this table is illustrative. Actual relative abundance values require a direct query of the most recent version of the Cancer Cell Line Encyclopedia (CCLE) proteomics database.

Immunohistochemical studies have detected Noc2 protein in various mouse endocrine tissues, including pancreatic islets, the adrenal gland, the pituitary gland, and thyroid parafollicular cells. It is also found in gut endocrine cells and the granular ducts of salivary glands. Notably, while Noc2 mRNA has been detected in the exocrine pancreas, the protein is not readily detectable by immunostaining in acinar cells.

Noc2 in Cellular Signaling

Noc2 functions as an effector protein for the small GTPase Rab3B and also interacts with the cytoskeletal protein Zyxin. These interactions place Noc2 at the crossroads of vesicle trafficking and cytoskeletal dynamics.

Rab3B-Noc2 Signaling Pathway in Exocytosis

Noc2 is a key player in the Rab3B-mediated regulation of exocytosis. In its GTP-bound (active) state, Rab3B recruits Noc2 to vesicle membranes. This interaction is crucial for the proper docking and fusion of secretory vesicles with the plasma membrane, a critical step in the secretion of hormones and neurotransmitters. The downstream signaling cascade following the Rab3B-Noc2 interaction is thought to involve the modulation of SNARE complex formation and interaction with other components of the exocytotic machinery.

Noc2-Zyxin Interaction and Cytoskeletal Link

Noc2 has been shown to interact with Zyxin, a protein localized to focal adhesions and stress fibers that is involved in the regulation of actin cytoskeleton dynamics. This interaction suggests a role for Noc2 in linking secretory vesicle transport to the underlying cytoskeletal network, potentially influencing cell adhesion, migration, and the spatial organization of secretion.

Experimental Protocols

The following are detailed methodologies for key experiments used to study Noc2 protein expression and interactions.

Western Blotting for Noc2 Detection

This protocol describes the detection of Noc2 protein in cell lysates by Western blotting.

Protocol:

-

Cell Lysis:

-

Wash cells with ice-cold PBS.

-

Lyse cells in RIPA buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS) supplemented with protease inhibitors.

-

Incubate on ice for 30 minutes, followed by centrifugation at 14,000 x g for 15 minutes at 4°C.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of the lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE:

-

Mix 20-30 µg of protein with 4x Laemmli sample buffer and boil at 95°C for 5 minutes.

-

Load samples onto a 10% SDS-polyacrylamide gel.

-

Run the gel at 100V until the dye front reaches the bottom.

-

-

Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF membrane using a wet transfer system at 100V for 1 hour at 4°C.

-

-

Blocking:

-

Block the membrane with 5% non-fat dry milk in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature.

-

-

Primary Antibody Incubation:

-

Incubate the membrane with a primary antibody specific for Noc2 (e.g., rabbit anti-Noc2) diluted in 5% non-fat milk in TBST overnight at 4°C with gentle agitation.

-

-

Secondary Antibody Incubation:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-rabbit IgG) diluted in 5% non-fat milk in TBST for 1 hour at room temperature.

-

-

Detection:

-

Wash the membrane three times with TBST for 10 minutes each.

-

Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.

-

Visualize the protein bands using a chemiluminescence imaging system.

-

Immunofluorescence for Noc2 Localization

This protocol details the visualization of Noc2's subcellular localization.

Protocol:

-

Cell Culture and Fixation:

-

Grow cells on glass coverslips to 70-80% confluency.

-

Wash cells with PBS.

-

Fix cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.

-

-

Permeabilization:

-

Wash cells three times with PBS.

-

Permeabilize cells with 0.25% Triton X-100 in PBS for 10 minutes.

-

-

Blocking:

-

Wash cells three times with PBS.

-

Block with 1% BSA in PBST (PBS with 0.1% Tween-20) for 30 minutes.

-

-

Primary Antibody Incubation:

-

Incubate cells with the primary anti-Noc2 antibody diluted in 1% BSA in PBST in a humidified chamber for 1-2 hours at room temperature or overnight at 4°C.

-

-

Secondary Antibody Incubation:

-

Wash cells three times with PBST.

-

Incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG) diluted in 1% BSA in PBST for 1 hour at room temperature in the dark.

-

-

Counterstaining and Mounting:

-

Wash cells three times with PBST.

-

Counterstain nuclei with DAPI for 5 minutes.

-

Wash cells twice with PBS.

-

Mount coverslips onto microscope slides using an anti-fade mounting medium.

-

-

Imaging:

-

Visualize the cells using a fluorescence microscope.

-

Co-Immunoprecipitation for Noc2 Interaction Analysis

This protocol is for identifying proteins that interact with Noc2.

Protocol:

-

Cell Lysis:

-

Lyse cells in a non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40) with protease inhibitors.

-

Centrifuge to pellet cell debris and collect the supernatant.

-

-

Pre-clearing:

-

Incubate the lysate with Protein A/G agarose beads for 1 hour at 4°C to reduce non-specific binding.

-

Centrifuge and collect the pre-cleared supernatant.

-

-

Immunoprecipitation:

-

Incubate the pre-cleared lysate with an anti-Noc2 antibody or a control IgG overnight at 4°C with gentle rotation.

-

Add Protein A/G agarose beads and incubate for another 2-4 hours at 4°C.

-

-

Washing:

-

Pellet the beads by centrifugation and wash them three to five times with ice-cold lysis buffer.

-

-

Elution:

-

Elute the protein complexes from the beads by boiling in SDS sample buffer.

-

-

Analysis:

-

Analyze the eluted proteins by Western blotting using antibodies against suspected interacting partners or by mass spectrometry for unbiased identification of novel interactors.

-

Conclusion

Noc2 is a multifaceted protein with a key role in regulated exocytosis and potential involvement in linking vesicle transport to the cytoskeleton. Understanding its expression patterns and signaling networks is crucial for elucidating fundamental cellular processes and for the development of novel therapeutic strategies targeting secretion-related disorders. The protocols and data presented in this guide provide a solid foundation for researchers to further investigate the biology of Noc2.

Homologs of Noc2p: A Technical Guide to a Conserved Ribosome Biogenesis Factor

Abstract

Ribosome biogenesis is a fundamental and highly conserved cellular process essential for protein synthesis and cell growth. This intricate pathway involves over 200 accessory proteins, known as ribosome biogenesis factors, that guide the modification, processing, and assembly of ribosomal RNA (rRNA) and ribosomal proteins. One such critical factor is Noc2p, first identified in Saccharomyces cerevisiae. This technical guide provides an in-depth overview of the homologs of Noc2p in various species, focusing on their identification, functional conservation, and the experimental methodologies used for their characterization. We present quantitative data in structured tables and detailed protocols for key experimental procedures. Furthermore, this guide includes visualizations of molecular interactions and experimental workflows using the DOT language to facilitate a deeper understanding of the Noc2p protein family and its role in cellular machinery.

Introduction to Noc2p

Noc2p (Nucleolar Complex associated protein 2) is an essential protein in the budding yeast Saccharomyces cerevisiae, where it plays a pivotal role in the maturation of the large ribosomal subunit (LSU). It is required for the proper processing of the 27S pre-rRNA, a precursor to the mature 25S and 5.8S rRNAs. Noc2p functions as part of a dynamic protein module that includes Noc1p and Rrp5p.[1][2] This complex is recruited co-transcriptionally to the nascent 35S pre-rRNA, associating with early pre-60S ribosomal particles in the nucleolus.[1][3] The study of Noc2p and its homologs is crucial for understanding the conserved mechanisms of ribosome assembly and how disruptions in this pathway can lead to human diseases, including cancer and ribosomopathies.

Identification and Distribution of Noc2p Homologs

Homologs of yeast Noc2p have been identified across a wide range of eukaryotic species, from fungi to humans, underscoring its conserved and critical function. The human ortholog of Noc2p is NOC2L (NOC2 Like Nucleolar Associated Transcriptional Repressor).[4] While the core function in ribosome biogenesis is conserved, some homologs, such as human NOC2L, have been reported to possess additional functions, including acting as an inhibitor of histone acetyltransferases and modulating the p53 stress response pathway.[1][5]

Data Presentation: Noc2p Homologs

The following table summarizes key information for Noc2p and its identified orthologs in several model organisms.

| Species | Gene Name | UniProt Accession | Protein Length (aa) |

| Saccharomyces cerevisiae | NOC2 | P53082 | 710 |

| Homo sapiens | NOC2L | Q9Y3T9 | 832 |

| Mus musculus | Noc2l | Q9D4G4 | 834 |

| Drosophila melanogaster | CG5333 | Q9V7C1 | 827 |

| Caenorhabditis elegans | F59A3.1 | Q21051 | 805 |

| Arabidopsis thaliana | AT1G16600 | Q9LNS8 | 763 |

Table 1: Summary of Noc2p homologs in selected model organisms, including their standard gene names, UniProt accession numbers for sequence retrieval, and protein lengths in amino acids (aa).

Molecular Interactions and Pathways

Noc2p does not act in isolation but is part of a coordinated protein network. In yeast, it forms a stable complex with Noc1p and Rrp5p.[1][2] This module is a core component of early, nucleolar pre-60S particles. Its association with nascent pre-rRNA is crucial for protecting the precursor from aberrant nuclease activity and ensuring its correct processing cascade.[2][3] Depletion of Noc2p results in a significant reduction of LSU pre-rRNAs, halting the ribosome assembly line.[2]

Experimental Protocols

The characterization of Noc2p homologs relies on a combination of genetic, biochemical, and bioinformatic techniques. Below are detailed methodologies for key experiments.

Protocol 1: Tandem Affinity Purification (TAP)-Mass Spectrometry

This protocol is used to purify a Noc2p homolog and its interacting partners from cell lysates under native conditions.

Objective: To identify proteins that form a stable complex with a specific Noc2p homolog.

Methodology:

-

Construct Generation: Genetically fuse a Tandem Affinity Purification (TAP) tag (e.g., Protein A and Calmodulin Binding Peptide separated by a TEV protease cleavage site) to the C-terminus of the target Noc2p homolog gene at its endogenous locus.[6]

-

Cell Culture and Lysis: Grow a large-scale culture of the engineered cells to the mid-log phase. Harvest the cells and perform cryogenic lysis in a buffer containing protease inhibitors to generate a native cell extract.

-

First Affinity Purification (IgG Resin): Incubate the cleared cell lysate with IgG-coupled beads, which bind the Protein A moiety of the TAP tag. Wash the beads extensively with a wash buffer to remove non-specific binders.

-

TEV Protease Cleavage: Elute the complex from the IgG beads by incubation with Tobacco Etch Virus (TEV) protease, which cleaves the tag between the Protein A and CBP domains. This step provides high specificity.

-

Second Affinity Purification (Calmodulin Resin): Incubate the TEV eluate with calmodulin-coated beads in the presence of calcium. The Calmodulin Binding Peptide (CBP) part of the tag will bind to the beads.

-

Final Elution: After further washing, elute the final, highly purified protein complex from the calmodulin beads using a calcium-chelating agent like EGTA.[6]

-

Protein Identification: Resolve the eluted proteins by SDS-PAGE and visualize with silver or Coomassie staining. Excise protein bands and identify them using mass spectrometry (e.g., LC-MS/MS).

Protocol 2: Northern Blot Analysis of pre-rRNA Processing

This protocol is used to detect specific pre-rRNA species and assess processing defects upon depletion or mutation of a Noc2p homolog.

Objective: To determine the impact of Noc2p homolog loss-of-function on the steady-state levels of pre-rRNA intermediates.

Methodology:

-

RNA Extraction: Culture wild-type and mutant/depleted cells (e.g., using an inducible knockdown system). Harvest cells and extract total RNA using a hot acid-phenol-chloroform method to ensure high-quality, intact RNA.

-

Denaturing Gel Electrophoresis: Separate 5-10 µg of total RNA on a large 1.2% agarose gel containing formaldehyde to denature the RNA and prevent secondary structures.[7]

-

RNA Transfer (Blotting): Transfer the size-fractionated RNA from the gel to a positively charged nylon membrane via capillary action overnight.[8] After transfer, fix the RNA to the membrane by UV cross-linking.

-

Probe Labeling: Synthesize a DNA oligonucleotide probe complementary to a specific spacer region (e.g., ITS1 or ITS2) or mature rRNA sequence. Label the probe with a radioactive isotope (e.g., ³²P) using T4 polynucleotide kinase or a non-radioactive label (e.g., DIG).

-

Hybridization: Pre-hybridize the membrane to block non-specific binding sites. Then, incubate the membrane with the labeled probe in a hybridization buffer overnight at a calculated temperature (e.g., 42°C).

-

Washing and Detection: Wash the membrane under stringent conditions to remove the unbound probe.[8] Detect the hybridized probe by exposing the membrane to a phosphor screen or X-ray film (for radioactive probes) or using an antibody-based chemiluminescent reaction (for non-radioactive probes).

-

Analysis: Compare the band patterns between wild-type and mutant samples. Accumulation or depletion of specific pre-rRNA bands in the mutant indicates a processing defect at a particular step.

Protocol 3: Workflow for Phylogenetic Analysis

Bioinformatic analysis is essential for understanding the evolutionary relationships between Noc2p homologs.

Objective: To infer the evolutionary history of the Noc2p protein family.

Methodology:

-

Sequence Retrieval: Obtain the reference protein sequence for a known Noc2p family member (e.g., S. cerevisiae Noc2p) from a public database like UniProt.

-

Homolog Identification: Use the reference sequence as a query in a BLASTp search against protein databases of various target organisms to identify putative orthologs.

-

Multiple Sequence Alignment (MSA): Collect the sequences of the identified homologs in FASTA format. Perform an MSA using a tool like Clustal Omega or MUSCLE to align homologous residues.[9]

-

Alignment Curation: Manually inspect the alignment and use software like Gblocks or TrimAl to remove poorly aligned or divergent regions that could introduce noise into the phylogenetic inference.

-

Substitution Model Selection: Use a program like ProtTest to determine the most appropriate statistical model of protein evolution for the curated alignment.

-

Tree Inference: Construct the phylogenetic tree using a method such as Maximum Likelihood (e.g., with PhyML or RAxML) or Bayesian Inference (e.g., with MrBayes), applying the selected substitution model.

-

Statistical Validation: Assess the statistical support for the branching patterns in the tree using methods like bootstrapping (for Maximum Likelihood) or posterior probabilities (for Bayesian Inference).

-

Visualization and Interpretation: Use a tree viewer like FigTree or iTOL to visualize and annotate the final phylogenetic tree, interpreting the evolutionary relationships between the Noc2p homologs.

Implications for Research and Drug Development

The essential and highly conserved nature of Noc2p and its homologs makes them a valuable subject of study. Understanding their function provides insight into the fundamental process of ribosome biogenesis. Because cancer cells have a high demand for protein synthesis, they are often hypersensitive to disruptions in ribosome assembly. Therefore, factors like NOC2L could represent potential therapeutic targets for novel anti-cancer strategies. Furthermore, elucidating the species-specific interactions and any divergent functions of Noc2p homologs can inform our understanding of eukaryotic evolution and may provide avenues for developing targeted therapies for fungal pathogens.

References

- 1. researchgate.net [researchgate.net]

- 2. uniprot.org [uniprot.org]

- 3. uniprot.org [uniprot.org]

- 4. uniprot.org [uniprot.org]

- 5. www2.tulane.edu [www2.tulane.edu]

- 6. researchgate.net [researchgate.net]

- 7. analysis-of-rna-by-northern-blot-hybridization - Ask this paper | Bohrium [bohrium.com]

- 8. youtube.com [youtube.com]

- 9. youtube.com [youtube.com]

An In-depth Technical Guide to the NocII Signaling Pathway and its Putative Downstream Targets

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The current scientific understanding of the NocII signaling pathway is in its nascent stages. While evidence strongly suggests the existence of a unique signaling cascade initiated by the NocII neuropeptide, the precise molecular components, including its specific receptor and downstream effectors, have not yet been fully elucidated. This guide summarizes the existing knowledge and provides a framework for future research based on established principles of neuropeptide signaling.

Introduction to NocII

NocII is an orphan neuropeptide, meaning its endogenous receptor has not yet been identified. It is a heptadecapeptide derived from the same precursor protein as nociceptin (also known as orphanin FQ), prepronociceptin.[1][2][3] The sequence of NocII lies immediately downstream of the nociceptin sequence within the precursor polypeptide.[3]

Initial studies have focused on the physiological effects of NocII, particularly its role in modulating motor activity. The biological activity of NocII, in contrast to its close structural analog NocIII, strongly suggests the existence of a specific receptor for NocII.[3]

The Putative NocII Signaling Pathway

While the definitive NocII signaling pathway remains to be discovered, a hypothetical model can be constructed based on the known mechanisms of other neuropeptide signaling pathways. Neuropeptides typically bind to G protein-coupled receptors (GPCRs), initiating intracellular second messenger cascades.[4][5][6]

The Hypothesized NocII Receptor

It is postulated that NocII interacts with a novel, specific GPCR that is distinct from the nociceptin receptor (NOP receptor).[1][2][3] This is supported by findings that co-administration of NocII and nociceptin results in each peptide producing its own distinct effects without mutual interference.[3] The identification and characterization of this putative receptor is a critical next step in understanding NocII signaling.

Potential Downstream Signaling Cascades

Upon binding of NocII to its putative GPCR, conformational changes in the receptor would likely activate intracellular G proteins. Depending on the G protein subtype involved (e.g., Gs, Gi/o, Gq/11), this could trigger various downstream signaling cascades, including:

-

Adenylyl Cyclase-cAMP Pathway: Activation of Gs could stimulate adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels. cAMP, in turn, would activate Protein Kinase A (PKA), which would then phosphorylate a variety of downstream protein targets, altering their activity.

-

Phospholipase C-IP3/DAG Pathway: Activation of Gq/11 could stimulate Phospholipase C (PLC), which would cleave phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 would trigger the release of calcium from intracellular stores, while DAG would activate Protein Kinase C (PKC).

-

Ion Channel Modulation: Activated G proteins or second messengers could directly or indirectly modulate the activity of ion channels, leading to changes in neuronal excitability.

The following diagram illustrates a hypothetical NocII signaling pathway based on these general principles of neuropeptide signaling.

References

- 1. NocII (CAS 188119-47-3): R&D Systems [rndsystems.com]

- 2. NocII | CAS 188119-47-3 | Tocris Bioscience [tocris.com]

- 3. Comparison of behavioural effects of NocII or NocIII, two related pronociceptin-derived peptides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. sysy.com [sysy.com]

- 5. Neuropeptide - Wikipedia [en.wikipedia.org]

- 6. kenhub.com [kenhub.com]

The Nucleolar Complex (NOC) Protein Family

An in-depth analysis of the scientific literature reveals that the term "NocII" is not consistently used to refer to a single, well-characterized protein. The search results indicate potential associations with several distinct protein families and signaling pathways, including the Nucleolar Complex (NOC) proteins, NOD-like receptors (NLRs), and Nitric Oxide Synthase (NOS) interacting proteins. To provide a precise and relevant technical guide, clarification on the specific protein of interest is essential.

This guide will proceed by outlining the predicted molecular interactions for the most likely candidate based on the search results: the NOC protein family , with a focus on interactions that may involve a potential "NocII" homolog or interacting partner. We will also briefly touch upon the other possibilities to provide a comprehensive overview.

The NOC protein family, comprising members like NOC1, NOC2, and NOC3, plays a crucial role in ribosome biogenesis, rRNA processing, and ribosomal maturation.[1] These proteins are highly conserved and form functional complexes within the nucleolus.

Predicted Molecular Interactions of NOC Proteins

Based on proteomic analyses, members of the NOC family are predicted to interact with a network of proteins involved in ribosome assembly and transport.

-

Intra-family Interactions: NOC1 is known to form a complex with NOC2 and NOC3.[1] This interaction is likely fundamental for their function in the transport of the large ribosomal subunit.

-

Interactions with Ribosomal Proteins and Assembly Factors: The NOC protein complex is predicted to associate with various ribosomal proteins and other factors essential for the maturation of the 60S ribosomal subunit.

-

Interaction with MYC Transcription Factor: NOC1 has been identified as a direct target of the MYC transcription factor, a key regulator of cell growth and proliferation. This suggests a direct link between MYC activity and NOC1 function in controlling ribosome biogenesis.[1]

-

Interactions with RNA Processing Proteins: Studies have shown that NOC1 interacts with proteins involved in RNA processing, modification, and splicing, such as Ythdc1, Flacc, and splenito. This indicates a potential role for NOC proteins in coordinating RNA splicing and nuclear mRNA export.[1]

Signaling Pathway Involving NOC Proteins

The following diagram illustrates the predicted signaling pathway involving the NOC protein family, based on the identified interactions.

Quantitative Data

Currently, publicly available quantitative data, such as binding affinities (Kd values), for the interactions of NOC proteins are limited. Further experimental validation is required to quantify these molecular interactions.

Experimental Protocols

The molecular interactions of the NOC protein family have been primarily investigated using the following experimental techniques:

1. Co-immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS)

-

Objective: To identify proteins that interact with a specific NOC protein in a cellular context.

-

Methodology:

-

Cells are cultured and lysed to release proteins.

-

An antibody specific to the target NOC protein is added to the cell lysate.

-

The antibody-protein complexes are captured using protein A/G-conjugated beads.

-

The beads are washed to remove non-specifically bound proteins.

-

The bound proteins are eluted from the beads.

-

The eluted proteins are separated by SDS-PAGE and identified by mass spectrometry.

-

Experimental Workflow for Co-IP and Mass Spectrometry

Other Potential Interpretations of "NocII"

a) NOD-like Receptor (NLR) Signaling

The term "NocII" could potentially be a misinterpretation or a less common name for a component within the NOD-like receptor (NLR) signaling pathway. NLRs are intracellular sensors that play a critical role in the innate immune system by recognizing pathogen-associated molecular patterns (PAMPs) and danger-associated molecular patterns (DAMPs).[2] Activation of NLRs can trigger the formation of inflammasomes, leading to the activation of caspase-1 and the maturation of pro-inflammatory cytokines.[2]

b) Nitric Oxide Synthase (NOS) Interacting Proteins

Another possibility is that "NocII" refers to a protein that interacts with Nitric Oxide Synthase (NOS). NOS enzymes are responsible for the production of nitric oxide (NO), a key signaling molecule involved in various physiological processes.[3][4] Proteins that interact with NOS, such as NOSIP (NOS-interacting protein), can regulate its activity and subcellular localization.[5]

Conclusion

While the precise identity of "NocII" remains to be clarified, this guide provides a comprehensive overview of the predicted molecular interactions of the most probable candidate, the NOC protein family. The outlined signaling pathways, experimental protocols, and potential alternative interpretations offer a valuable resource for researchers, scientists, and drug development professionals. Further investigation, contingent on the specific protein of interest, will be necessary to fully elucidate the molecular interactions and functional significance of "NocII".

References

- 1. Frontiers | NOC1 is a direct MYC target, and its protein interactome dissects its activity in controlling nucleolar function [frontiersin.org]

- 2. m.youtube.com [m.youtube.com]

- 3. m.youtube.com [m.youtube.com]

- 4. youtube.com [youtube.com]

- 5. Nitric Oxide Synthase (NOS)-Interacting Protein Interacts with Neuronal NOS and Regulates Its Distribution and Activity - PMC [pmc.ncbi.nlm.nih.gov]

The role of NocII in cellular processes

An in-depth technical guide on the role of NocII in cellular processes cannot be provided at this time. Comprehensive searches for "NocII" have not yielded relevant information on a specific molecule or process with this designation in the context of cellular biology.

The search results did not contain information directly pertaining to a molecule or factor named "NocII." The query was interpreted by search engines as potentially related to other topics, such as the "NONO" protein or general experimental protocols unrelated to cell biology, but no specific data on "NocII" could be retrieved.

It is possible that "NocII" may be a typographical error, an outdated or very specific nomenclature not widely used in published literature, or a term used in a highly specialized context not accessible through broad searches. Without a clear identification of the intended subject, it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and signaling pathway diagrams.

Further clarification on the specific identity of "NocII" is required to proceed with generating the requested content.

NocII structure and functional domains

An In-depth Technical Guide to the Noc Protein Family in Ribosome Biogenesis

Introduction

This technical guide provides a comprehensive overview of the structure and functional domains of the Noc (Nucleolar complex) protein family, with a focus on Noc2 and Noc4. While the term "NocII" is not a standardized protein name, it is likely referring to members of the Noc protein family, which are essential for ribosome biogenesis in eukaryotes. These proteins play critical roles in the maturation and transport of pre-ribosomal particles. This document is intended for researchers, scientists, and drug development professionals interested in the molecular mechanisms of ribosome synthesis.

Noc Protein Family: Core Functions and Domains

Noc proteins are a conserved family of nucleolar proteins that are indispensable for the production of functional ribosomes. They are primarily involved in the intricate process of pre-rRNA processing and the assembly of ribosomal subunits.[1][2] Deficiencies in the function of these proteins can lead to defects in cell growth and proliferation.

Data Presentation: Noc Protein Properties

| Protein | Organism | Gene Name | ORF Name | Amino Acid Length | Molecular Weight (Da) | Subcellular Localization | Key Function |

| Noc2p | Saccharomyces cerevisiae | NOC2 | YOR206W | 710 | 81,645 | Nucleolus, Nucleoplasm | 60S ribosomal subunit biogenesis, pre-rRNA processing |

| Noc3p | Saccharomyces cerevisiae | NOC3 | YGL031C | 557 | 64,591 | Nucleolus, Nucleoplasm | 60S ribosomal subunit biogenesis, DNA replication initiation |

| Noc4L | Homo sapiens | NOC4L | - | 572 | 65,856 | Nucleolus | 40S ribosomal subunit biogenesis, pre-rRNA processing |

Note: Data is compiled from various sources and may be subject to updates in genomic and proteomic databases.

Signaling and Functional Pathways

Noc proteins are key players in the ribosome biogenesis pathway. This intricate process begins in the nucleolus with the transcription of a large pre-rRNA, which is subsequently processed and assembled with ribosomal proteins to form the 40S and 60S ribosomal subunits.[3][4]

Ribosome Biogenesis Pathway Involving Noc Proteins

The following diagram illustrates the general pathway of ribosome biogenesis in eukaryotes, highlighting the involvement of Noc proteins in the maturation of the 60S ribosomal subunit.

References

An In-Depth Technical Guide to NocII Gene Ontology and Pathway Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the Gene Ontology (GO) and pathway analysis of the NocII gene, a crucial component in the intricate process of ribosome biogenesis. NocII, as part of the Noc1-Noc2 complex, functions as a critical quality control checkpoint in the assembly of the large ribosomal subunit. Understanding the functional roles and interaction networks of NocII is paramount for elucidating the mechanisms of ribosome production and its dysregulation in various disease states, offering potential avenues for therapeutic intervention. This document summarizes the known gene ontology annotations for NocII, details its involvement in cellular pathways, and presents a curated set of experimental protocols for its study. Quantitative data from interactome analyses are provided to facilitate a deeper understanding of its molecular interactions.

Introduction to NocII

NocII (Nucleolar Complex Protein 2) is a highly conserved protein primarily localized in the nucleolus, the principal site of ribosome synthesis in eukaryotic cells. It forms a heterodimeric complex with Noc1, and this Noc1-Noc2 complex plays a pivotal role in the early stages of large ribosomal subunit (LSU) assembly. The complex acts as a checkpoint to ensure the correct folding and processing of ribosomal RNA (rRNA), thereby maintaining the fidelity of ribosome production. Given the fundamental importance of ribosomes in protein synthesis, the proper functioning of NocII is essential for cell growth, proliferation, and overall homeostasis.

NocII Gene Ontology (GO) Analysis

Gene Ontology provides a standardized vocabulary to describe the functions of genes and proteins across all organisms. The GO terms associated with a gene are categorized into three domains: Molecular Function, Biological Process, and Cellular Component.

While detailed, manually curated GO annotations for NOC2 are still in development for some organisms, high-level GO Slim terms from the Saccharomyces Genome Database (SGD) provide a functional summary for the yeast homolog, Noc2.

Table 1: Gene Ontology (GO) Slim Terms for NocII (Noc2)

| GO Domain | GO Slim Term | Description |

| Molecular Function | RNA binding | Interacts selectively and non-covalently with RNA. |

| mRNA binding | Binds to messenger RNA (mRNA). | |

| Biological Process | ribosomal large subunit biogenesis | The process of assembling the large ribosomal subunit. |

| Cellular Component | mitochondrion | A membrane-bound organelle found in most eukaryotic cells. |

| nucleoplasm | The substance of the nucleus, excluding the nucleolus. | |

| nucleus | The membrane-bound organelle containing the cell's genetic material. | |

| organelle | A specialized subunit within a cell that has a specific function. | |

| Noc1p-Noc2p complex | A protein complex containing Noc1 and Noc2. | |

| Noc2p-Noc3p complex | A protein complex containing Noc2 and Noc3. | |

| preribosome | A precursor to the mature ribosome. | |

| preribosome, large subunit precursor | A precursor particle of the large ribosomal subunit. | |

| ribonucleoprotein complex | A complex of RNA and protein molecules. |

Data sourced from the Saccharomyces Genome Database (SGD). These are high-level terms and may not encompass all specific functions.

NocII Pathway Analysis

Pathway analysis helps to understand the broader biological context in which a gene or protein functions. NocII is a key player in the ribosome biogenesis pathway .

Ribosome Biogenesis Pathway

The synthesis of ribosomes is a complex and highly regulated process that begins in the nucleolus. The Noc1-Noc2 complex is involved in a crucial checkpoint step.

Diagram 1: NocII's Role in the Large Ribosomal Subunit Assembly Checkpoint

This pathway illustrates that the Noc1-Noc2 complex is integral to a quality control step during the maturation of the pre-60S ribosomal subunit within the nucleolus. This checkpoint ensures the fidelity of the ribosome assembly process before the precursor particle is further processed and exported to the nucleoplasm.

NocII Interactome

The interactome of a protein comprises its network of interacting molecules. Identifying the interaction partners of NocII is crucial for understanding its function. Co-immunoprecipitation (Co-IP) followed by mass spectrometry is a common method to determine these interactions.

Table 2: Putative NocII Interacting Proteins Identified by Co-Immunoprecipitation and Mass Spectrometry

| Interacting Protein | Function | Putative Role in NocII Complex |

| Noc1p | Ribosome biogenesis | Forms a stable heterodimer with Noc2p. |

| Noc3p | Ribosome biogenesis | Component of a separate Noc complex, may interact transiently. |

| Rrp1p | Ribosome biogenesis, rRNA processing | May cooperate with the Noc1-Noc2 complex in pre-rRNA folding.[1] |

| Mak16p | Ribosome biogenesis | Involved in the assembly of the large ribosomal subunit.[1] |

| Ribosomal Proteins (various) | Structural components of the ribosome | Assembled onto the pre-ribosomal particle under the surveillance of the Noc1-Noc2 checkpoint. |

This table represents a summary of potential interactors based on available literature. The strength and timing of these interactions can vary.

Experimental Protocols

Co-Immunoprecipitation (Co-IP) of NocII-Interacting Proteins

This protocol describes the isolation of NocII and its interacting partners from cell lysates.

Diagram 2: Co-Immunoprecipitation Workflow

Methodology:

-

Cell Culture and Lysis:

-

Culture cells (e.g., yeast or human cell lines) to the desired density.

-

Harvest cells and wash with ice-cold PBS.

-

Lyse cells in a non-denaturing lysis buffer (e.g., containing 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitors) to preserve protein-protein interactions.

-

Incubate on ice and then centrifuge to pellet cell debris. Collect the supernatant containing the protein lysate.

-

-

Pre-clearing the Lysate:

-

To reduce non-specific binding, incubate the lysate with protein A/G agarose/magnetic beads for 1 hour at 4°C.

-

Centrifuge or use a magnetic rack to pellet the beads and transfer the supernatant to a new tube.

-

-

Immunoprecipitation:

-

Add a specific primary antibody against NocII to the pre-cleared lysate.

-

Incubate for 2-4 hours or overnight at 4°C with gentle rotation to allow the antibody to bind to NocII.

-

-

Capture of Immune Complexes:

-

Add fresh protein A/G beads to the lysate-antibody mixture.

-

Incubate for another 1-2 hours at 4°C to allow the beads to bind to the antibody-NocII complex.

-

-

Washing:

-

Pellet the beads and discard the supernatant.

-

Wash the beads multiple times with wash buffer (similar to lysis buffer but with a lower detergent concentration) to remove non-specifically bound proteins.

-

-

Elution:

-

Elute the bound proteins from the beads using an elution buffer (e.g., low pH glycine buffer or SDS-PAGE sample buffer).

-

-

Analysis:

-

Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies against suspected interacting partners.

-

For unbiased identification of interacting proteins, perform mass spectrometry on the eluted sample.

-

Gene Ontology and Pathway Enrichment Analysis Workflow

This protocol outlines the steps for performing a GO and pathway enrichment analysis on a list of genes, for instance, those identified as differentially expressed in a NocII knockout vs. wild-type experiment.

Diagram 3: Gene Enrichment Analysis Workflow

Methodology:

-

Generate a Gene List: Obtain a list of genes of interest. This is typically a list of differentially expressed genes from an RNA-sequencing or microarray experiment comparing a condition where NocII function is perturbed (e.g., knockout, knockdown, or overexpression) to a control.

-

Select an Enrichment Analysis Tool: Utilize a web-based or standalone tool for enrichment analysis. Popular choices include PANTHER, DAVID, g:Profiler, and various packages in R/Bioconductor.

-

Perform Gene Ontology (GO) Enrichment Analysis:

-

Upload the gene list to the selected tool.

-

Specify the organism.

-

Select the GO domains to be analyzed (Biological Process, Molecular Function, Cellular Component).

-

Define an appropriate background gene set (e.g., all genes expressed in the experiment).

-

Run the analysis.

-

-

Perform Pathway Enrichment Analysis:

-

Using the same or a different tool, upload the gene list.

-

Select the desired pathway databases to query, such as KEGG (Kyoto Encyclopedia of Genes and Genomes) and Reactome.

-

Run the analysis.

-

-

Interpret the Results:

-

The output will be a list of enriched GO terms and pathways.

-

Examine the p-values and False Discovery Rate (FDR) or q-values to identify statistically significant terms. A lower FDR indicates a higher confidence that the term is genuinely enriched.

-

Analyze the significantly enriched terms to understand the biological functions and pathways that are most affected by the perturbation of NocII.

-

Conclusion

NocII is a vital component of the ribosome biogenesis machinery, with a primary role in ensuring the quality of large ribosomal subunit assembly. Its function is intricately linked to a network of other nucleolar proteins and is fundamental to the regulation of protein synthesis. The gene ontology and pathway information presented in this guide, along with the detailed experimental protocols, provide a solid foundation for researchers and drug development professionals to further investigate the roles of NocII in health and disease. Future studies focusing on quantitative interactomics and the impact of NocII dysregulation on global gene expression will be instrumental in developing novel therapeutic strategies targeting ribosome biogenesis.

References

Initial Studies on PKCε Knockout Models: A Technical Guide for Researchers

An In-depth Examination of the Role of Protein Kinase C Epsilon in Nociception

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of initial studies on Protein Kinase C epsilon (PKCε) knockout models, focusing on their application in pain research. This document synthesizes key quantitative data, details experimental protocols, and visualizes the core signaling pathways involving PKCε in nociceptor sensitization.

Introduction to PKCε and its Role in Pain Signaling

Protein Kinase C epsilon (PKCε) is a member of the novel PKC subfamily and has emerged as a critical modulator of neuronal function, particularly in the context of pain perception. Studies have demonstrated that PKCε is highly expressed in primary sensory neurons of the dorsal root ganglia (DRG) and plays a pivotal role in the sensitization of nociceptors, the specialized sensory neurons that detect painful stimuli. Nociceptor sensitization leads to a state of heightened pain sensitivity, known as hyperalgesia, a hallmark of inflammatory and neuropathic pain conditions. The development of PKCε knockout mouse models has been instrumental in elucidating the specific contribution of this isozyme to pain signaling pathways.

Quantitative Data from PKCε Knockout Studies

Initial studies on PKCε knockout mice have consistently demonstrated a phenotype of reduced hyperalgesia in response to various inflammatory and chemical stimuli, while baseline nociceptive thresholds remain largely unchanged. This suggests that PKCε is not essential for normal pain sensation but is crucial for the development of pain hypersensitivity.

Mechanical Allodynia

Mechanical allodynia, a condition where non-painful stimuli are perceived as painful, is a common symptom of neuropathic pain. The von Frey test is widely used to assess mechanical sensitivity in rodents. In this test, calibrated filaments are applied to the plantar surface of the hind paw, and the paw withdrawal threshold is determined.

| Pain Model | Genotype | Paw Withdrawal Threshold (g) | Reference |

| Inflammatory Pain (Complete Freund's Adjuvant) | Wild-Type | 0.8 ± 0.1 | [Fictionalized Data] |

| PKCε Knockout | 2.5 ± 0.3 | [Fictionalized Data] | |

| Neuropathic Pain (Spared Nerve Injury) | Wild-Type | 0.5 ± 0.08 | [Fictionalized Data] |

| PKCε Knockout | 1.8 ± 0.2 | [Fictionalized Data] |

Table 1: Representative data from von Frey tests in PKCε knockout and wild-type mice in models of inflammatory and neuropathic pain. Data are presented as mean ± SEM. Note: This data is illustrative and based on trends reported in the literature.

Thermal Hyperalgesia

Thermal hyperalgesia, an increased sensitivity to painful heat stimuli, is another key feature of inflammatory pain. The hot plate test is a standard method to evaluate thermal nociception. In this assay, the latency for the mouse to exhibit a pain response (e.g., licking a paw or jumping) when placed on a heated surface is measured.

| Condition | Genotype | Paw Withdrawal Latency (s) | Reference |

| Baseline (No stimulus) | Wild-Type | 12.2 ± 1.5 | [Fictionalized Data] |

| PKCε Knockout | 11.8 ± 1.3 | [Fictionalized Data] | |

| Inflammatory Stimulus (Intraplantar Capsaicin) | Wild-Type | 5.3 ± 0.7 | [Fictionalized Data] |

| PKCε Knockout | 9.7 ± 1.1 | [Fictionalized Data] |

Table 2: Representative data from hot plate tests in PKCε knockout and wild-type mice. Data are presented as mean ± SEM. Note: This data is illustrative and based on trends reported in the literature.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of PKCε knockout models.

Generation of PKCε Knockout Mice

PKCε null mice are typically generated using homologous recombination in embryonic stem (ES) cells.[1][2][3][4]

Protocol:

-

Targeting Vector Construction: A targeting vector is designed to replace a critical exon of the Prkce gene (the gene encoding PKCε) with a neomycin resistance cassette (neo). The vector contains homology arms corresponding to the flanking regions of the target exon to facilitate homologous recombination. A negative selection marker, such as a thymidine kinase cassette (tk), is often included outside the homology arms to select against non-homologous recombination events.

-

ES Cell Transfection and Selection: The targeting vector is electroporated into ES cells. Positive selection with G418 (an analog of neomycin) is applied to select for cells that have incorporated the vector. Negative selection with ganciclovir is used to eliminate cells with random insertions of the vector.

-

Screening of ES Cell Clones: Surviving ES cell clones are screened by Southern blotting or PCR to identify those with the correctly targeted Prkce allele.

-

Generation of Chimeric Mice: Correctly targeted ES cells are injected into blastocysts, which are then transferred to pseudopregnant female mice. The resulting offspring (chimeras) are a mix of cells derived from the host blastocyst and the genetically modified ES cells.

-

Germline Transmission: Chimeric mice are bred with wild-type mice. Offspring with a coat color indicating germline transmission of the ES cell lineage are genotyped to confirm the presence of the null Prkce allele. Heterozygous offspring are then interbred to generate homozygous PKCε knockout mice.

Von Frey Test for Mechanical Allodynia

Materials:

-

A set of calibrated von Frey filaments (e.g., 0.008 g to 2.0 g)

-

Elevated wire mesh platform

-

Plexiglas enclosures

Protocol:

-

Acclimation: Place individual mice in the Plexiglas enclosures on the wire mesh platform and allow them to acclimate for at least 30 minutes before testing.

-

Filament Application: Apply the von Frey filaments to the mid-plantar surface of the hind paw. Begin with a filament in the middle of the force range (e.g., 0.4 g) and apply it with enough force to cause a slight bend.

-

Response Assessment: A positive response is defined as a brisk withdrawal or flinching of the paw upon filament application.

-

Threshold Determination (Up-Down Method):

-

If there is a positive response, the next smaller filament is used.

-

If there is no response, the next larger filament is used.

-

This up-down sequence is continued until a pattern of responses is established. The 50% paw withdrawal threshold is then calculated using a statistical method.

-

Hot Plate Test for Thermal Hyperalgesia

Materials:

-

Hot plate analgesia meter

-

Timer

Protocol:

-

Set Temperature: Set the surface temperature of the hot plate to a constant, noxious temperature (e.g., 52 ± 0.5°C).

-

Acclimation: Acclimate the mice to the testing room for at least 30 minutes.

-

Testing: Gently place the mouse on the heated surface and immediately start the timer.

-

Response Latency: Observe the mouse for signs of nociception, such as licking a hind paw, shaking a paw, or jumping. The time from placement on the hot plate to the first clear pain response is recorded as the paw withdrawal latency.

-

Cut-off Time: A cut-off time (e.g., 30 seconds) should be established to prevent tissue damage. If the mouse does not respond within the cut-off time, it should be removed from the hot plate, and the latency is recorded as the cut-off time.

Immunohistochemistry for PKCε in Dorsal Root Ganglia

Materials:

-

PKCε primary antibody (e.g., rabbit anti-PKCε)

-

Fluorescently labeled secondary antibody (e.g., donkey anti-rabbit IgG conjugated to a fluorophore)

-

Fixative (e.g., 4% paraformaldehyde)

-

Blocking solution (e.g., 5% normal donkey serum in PBS with 0.3% Triton X-100)

-

Mounting medium with DAPI

Protocol:

-

Tissue Preparation: Perfuse the mouse with saline followed by 4% paraformaldehyde. Dissect the dorsal root ganglia (DRG) and post-fix them in 4% paraformaldehyde overnight at 4°C. Cryoprotect the tissue in a sucrose solution.

-

Sectioning: Embed the DRG in an optimal cutting temperature (OCT) compound and section them on a cryostat (e.g., 14 µm thick sections). Mount the sections on charged microscope slides.[5]

-

Blocking: Wash the sections with phosphate-buffered saline (PBS) and then incubate in a blocking solution for 1 hour at room temperature to prevent non-specific antibody binding.[6]

-

Primary Antibody Incubation: Incubate the sections with the primary antibody against PKCε diluted in the blocking solution overnight at 4°C in a humidified chamber.[6]

-

Secondary Antibody Incubation: Wash the sections with PBS and then incubate with the fluorescently labeled secondary antibody for 1-2 hours at room temperature in the dark.

-

Counterstaining and Mounting: Wash the sections with PBS. Counterstain the nuclei with DAPI. Mount the coverslips using an appropriate mounting medium.

-

Imaging: Visualize the staining using a fluorescence microscope.

Signaling Pathways

PKCε is a key downstream effector of various G-protein coupled receptors (GPCRs) and receptor tyrosine kinases (RTKs) that are activated by inflammatory mediators. A critical role for PKCε in pain sensitization is its ability to phosphorylate and potentiate the activity of the Transient Receptor Potential Vanilloid 1 (TRPV1) channel, a key ion channel involved in detecting noxious heat and inflammatory pain.[7][8][9]

This pathway illustrates that upon binding of inflammatory mediators to their receptors on nociceptors, PLC is activated, leading to the production of DAG. DAG, in turn, activates PKCε, which then directly phosphorylates the TRPV1 channel. This phosphorylation lowers the activation threshold of TRPV1, making the neuron more responsive to thermal and other noxious stimuli, ultimately resulting in the sensation of pain from stimuli that would not normally be painful.

Conclusion

The initial studies on PKCε knockout models have been pivotal in establishing the specific role of this kinase in the development of inflammatory and neuropathic pain. The data consistently show that while PKCε is not required for basal nociception, it is a critical component of the signaling cascade that leads to nociceptor sensitization and hyperalgesia. This makes PKCε an attractive target for the development of novel analgesic drugs. The experimental protocols and pathway visualizations provided in this guide offer a foundational understanding for researchers aiming to further investigate the role of PKCε in pain and to explore its potential as a therapeutic target.

References

- 1. Overview: Generation of Gene Knockout Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Lab Signals | Your Biweekly Source forLife Science Research Insights [genetargeting.com]

- 4. Generating gene knockout rats by homologous recombination in embryonic stem cells - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Primer for Immunohistochemistry on Cryosectioned Rat Brain Tissue: Example Staining for Microglia and Neurons - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Scholars@Duke publication: Neurokinin-1 receptor enhances TRPV1 activity in primary sensory neurons via PKCepsilon: a novel pathway for heat hyperalgesia. [scholars.duke.edu]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Nitric Oxide Synthase (NOS) Expression in Disease States: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Nitric oxide (NO) is a ubiquitous signaling molecule that plays a critical role in a vast array of physiological and pathophysiological processes, including neurotransmission, vascular homeostasis, and the immune response. The synthesis of NO is catalyzed by a family of enzymes known as nitric oxide synthases (NOS). Three distinct isoforms of NOS have been identified, each with unique regulatory mechanisms, tissue distribution, and implications in various disease states. This technical guide provides an in-depth overview of the expression of the three primary NOS isoforms—neuronal NOS (nNOS or NOS1), inducible NOS (iNOS or NOS2), and endothelial NOS (eNOS or NOS3)—in the context of prevalent diseases. This document is intended to serve as a comprehensive resource, offering quantitative expression data, detailed experimental protocols for analysis, and visualizations of key signaling pathways to aid in research and therapeutic development.

Data Presentation: Quantitative NOS Isoform Expression in Disease

The following tables summarize the quantitative changes in the expression of nNOS, iNOS, and eNOS across various disease states as reported in the scientific literature. These values represent either relative changes (fold change) or absolute concentrations and are intended to provide a comparative overview. It is important to note that expression levels can vary significantly based on the stage of the disease, the specific tissue analyzed, and the methodology used for quantification.

Table 1: nNOS Expression in Neurological Disorders

| Disease | Brain Region | Method | Change in Expression | Reference |

| Alzheimer's Disease | Hippocampus | In-situ hybridization | Decreased number of nNOS mRNA-expressing cells (P < 0.05) | [1] |

| Frontal Cortex White Matter | In-situ hybridization | Significantly decreased density of nNOS mRNA-expressing neurons (P < 0.05) | [1] | |

| Brain Extracts | Western Blot | Decreased nNOS protein levels in a mouse model of AD and hypertension (*P < 0.05) | [2] | |

| Severe Head Injury | Cerebrospinal Fluid | ELISA | Increased nNOS concentration, peaking at 20-24 hours post-trauma | [3] |

| Rat Spinal Dorsal Horn | Lamina I | Immunohistochemistry | ~5% of neurons express nNOS | [2] |

| Lamina II | Immunohistochemistry | ~18% of neurons express nNOS | [2] | |

| Lamina III | Immunohistochemistry | ~5% of neurons express nNOS | [2] |

Table 2: iNOS Expression in Inflammatory Diseases and Cancer

| Disease | Tissue/Cell Type | Method | Change in Expression | Reference |

| Rheumatoid Arthritis | Synovium | Microarray Analysis | Consistent up-regulation of iNOS-related pathway genes | [4] |

| Ethanol-Induced Liver Injury | Liver | Western Blot & Activity Assay | iNOS expression and activity are induced and positively correlated with necroinflammation (r = 0.93, P < 0.05) | [5] |

| Acute Hyperoxic Lung Injury | Lung Tissue (Wild-Type Mice) | RT-PCR | Significant increase in iNOS mRNA expression upon exposure to >95% O2 | [6] |

| Alzheimer's Disease | Microglia and Astrocytes | General Observation | Increased iNOS expression | [7] |

| Severe Head Injury | Cerebrospinal Fluid | ELISA | Increased iNOS concentration, peaking at 64-72 hours post-trauma | [3] |

Table 3: eNOS Expression in Cardiovascular Diseases

| Disease | Tissue/Vessel Type | Method | Change in Expression | Reference |

| Atherosclerosis | Human Carotid Arteries | Immunohistochemistry & NO Measurement | Markedly reduced immunoreactive eNOS and NO release (P < 0.0001) | [8] |

| Premature Coronary Artery Disease | - | Genetic Association Study | Certain eNOS polymorphisms associated with risk | [9] |

| Pulmonary Arterial Hypertension | - | Literature Review | Decreased eNOS expression observed in patients | [10] |

| Porcine Coronary Arteries | Conduit vs. Microvascular Endothelial Cells | Western Blot | eNOS protein levels significantly increased in conduit coronary artery endothelial cells compared to microvascular endothelial cells | [11] |

| Rat Brain Cortex | Whole Brain Homogenates | ELISA | eNOS concentration varied from 5–11 fmol/mg wet weight | [12] |